molecular formula C16H12Cl4N4O3S B11706001 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11706001
M. Wt: 482.2 g/mol
InChI Key: MTGFLIMYEGBELY-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Chlorination: Addition of chlorine atoms to the intermediate compounds.

    Carbamothioylation: Introduction of a carbamothioyl group.

    Amidation: Formation of the final benzamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst.

    Nucleophiles: For substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(3-(trifluoromethyl)anilino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(1-piperidinyl)ethyl)benzamide

Uniqueness

3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group and multiple chlorine atoms make it particularly reactive and versatile in various chemical reactions and applications.

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-10-4-1-3-9(7-10)13(25)22-14(16(18,19)20)23-15(28)21-11-5-2-6-12(8-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

MTGFLIMYEGBELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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